molecular formula C31H26Cl3NO3 B5165848 2-Phenylethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5165848
M. Wt: 566.9 g/mol
InChI Key: SGOZMXQSZXFNOA-UHFFFAOYSA-N
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Description

This hexahydroquinoline derivative features a 2-phenylethyl ester group at position 3, a 4-chlorophenyl substituent at position 7, and a 2,3-dichlorophenyl group at position 2. The 5-oxo group and methyl substitution at position 2 complete its core structure. Such polyhydroquinoline derivatives are often synthesized via Hantzsch-like multicomponent reactions, with modifications to incorporate diverse aryl and ester groups .

Properties

IUPAC Name

2-phenylethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26Cl3NO3/c1-18-27(31(37)38-15-14-19-6-3-2-4-7-19)28(23-8-5-9-24(33)30(23)34)29-25(35-18)16-21(17-26(29)36)20-10-12-22(32)13-11-20/h2-13,21,28,35H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOZMXQSZXFNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=C(C(=CC=C4)Cl)Cl)C(=O)OCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the hexahydroquinoline core, followed by the introduction of the phenylethyl, chlorophenyl, and dichlorophenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-Phenylethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Research Findings

  • Substituent effects : Chlorine atoms at meta/para positions (e.g., 4-chlorophenyl in ) enhance bioactivity over ortho-substituted analogs.
  • Ester optimization : Phenylethyl esters balance lipophilicity and metabolic stability better than methyl or cyclohexyl groups .
  • Crystal engineering : Hydrogen-bonding networks (e.g., C=O⋯H-N in ) influence solubility and formulation stability .

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves a multi-step approach:

  • Step 1 : Condensation of substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) with amines to form imine intermediates. Acid catalysts like acetic acid are often used to drive this reaction .
  • Step 2 : Cyclization with cyclohexanone derivatives under reflux conditions (e.g., ethanol at 80°C) to construct the hexahydroquinoline core .
  • Step 3 : Esterification or alkylation to introduce the phenylethyl group. For example, coupling with phenylethyl bromide in the presence of a base like K₂CO₃ .
    Optimization Tips : Adjusting solvent polarity (e.g., switching from ethanol to DMF) and temperature gradients during cyclization can improve yields by 15–20% .

Basic: How is structural characterization performed for this compound?

Key techniques include:

  • X-ray Crystallography : Resolves the hexahydroquinoline core conformation and substituent spatial arrangement. For example, the 2,3-dichlorophenyl group adopts a dihedral angle of 45–50° relative to the quinoline plane .
  • NMR Spectroscopy : ¹H NMR reveals methyl group singlet signals at δ 1.2–1.4 ppm and aromatic proton splitting patterns (e.g., doublets for 4-chlorophenyl at δ 7.3–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 542.1 (calculated for C₃₁H₂₅Cl₃NO₃) .

Advanced: How do substituent variations impact biological activity?

  • Chlorine Positioning : The 2,3-dichlorophenyl group enhances enzyme inhibition (e.g., IC₅₀ = 2.1 µM against COX-2) compared to mono-chlorinated analogs (IC₅₀ = 8.7 µM) due to increased hydrophobic interactions .
  • Ester Group Modifications : Replacing phenylethyl with pentyl esters reduces cytotoxicity (e.g., CC₅₀ increases from 12 µM to >50 µM in HepG2 cells) but lowers anti-inflammatory efficacy .
    Methodology : Use comparative SAR studies with IC₅₀/EC₅₀ profiling across analogs .

Advanced: How can contradictory data on enzyme inhibition be resolved?

Discrepancies in reported IC₅₀ values (e.g., 1.8 µM vs. 5.4 µM for COX-2) may arise from:

  • Assay Conditions : Differences in pH (7.4 vs. 6.8) or co-solvents (DMSO vs. ethanol) alter compound solubility and binding .
  • Substituent Batch Variability : Impurities in dichlorophenyl precursors (e.g., 5% 3-chloro isomer contamination) skew activity measurements .
    Resolution : Validate purity via HPLC (>98%) and standardize assay protocols (e.g., pH 7.4 PBS with ≤0.1% DMSO) .

Basic: What pharmacological mechanisms are hypothesized for this compound?

  • Enzyme Inhibition : The quinoline core intercalates with COX-2’s hydrophobic pocket, while chlorine atoms form halogen bonds with Thr²⁰⁷ and Gln¹⁹² residues .
  • Receptor Modulation : The phenylethyl group may interact with allosteric sites on G-protein-coupled receptors (GPCRs), as seen in calcium flux assays (EC₅₀ = 3.2 µM) .

Advanced: How can solubility challenges be addressed for in vivo studies?

  • Formulation Strategies : Use PEG-400/water (70:30) to increase solubility from 0.5 mg/mL to 12 mg/mL .
  • Structural Modifications : Introduce sulfonate groups at the ester position, though this may reduce bioavailability by 40% due to increased polarity .

Basic: What analytical techniques validate reaction completion?

  • TLC Monitoring : Use hexane:ethyl acetate (3:1) with Rf = 0.6 for the product vs. Rf = 0.3 for unreacted aldehyde .
  • IR Spectroscopy : Confirm ester carbonyl stretch at 1720–1740 cm⁻¹ and absence of aldehyde peaks (~2800 cm⁻¹) .

Advanced: How can reaction pathways be optimized for scale-up?

  • Cyclization Step : Replace ethanol with microwave-assisted synthesis (100°C, 20 min) to reduce time from 12 hours to 30 minutes .
  • Catalyst Screening : Test Lewis acids like ZnCl₂, which increase cyclization yields from 65% to 82% .

Basic: What are the compound’s stability profiles under storage?

  • Solid State : Stable at 4°C for 6 months (HPLC purity >95%) but degrades at 25°C (purity drops to 85% due to ester hydrolysis) .
  • Solution Stability : In DMSO, avoid freeze-thaw cycles (>3 cycles reduce activity by 30%) .

Advanced: How does steric hindrance influence reactivity?

  • Methyl Groups : The 2-methyl group reduces nucleophilic attack at C-3 by 50% compared to unmethylated analogs .
  • Substitution Reactions : Bromination at C-7 requires harsh conditions (HBr/H₂O₂ at 100°C) due to steric shielding from the dichlorophenyl group .

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